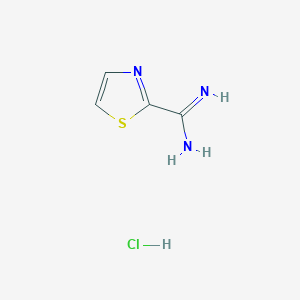

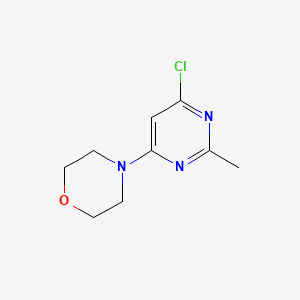

4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine

Overview

Description

“4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine” is a chemical compound with the CAS Number: 22177-99-7 . It has a molecular weight of 213.67 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name of the compound is 4-(6-chloro-2-methyl-4-pyrimidinyl)morpholine . The InChI code is 1S/C9H12ClN3O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 .Physical And Chemical Properties Analysis

The compound has a melting point range of 101 - 103 .Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that can lead to the development of drugs with diverse therapeutic effects. For instance, its use in creating molecules with potential antimicrobial , antifungal , and antiparasitic activities is of significant interest .

Agrochemical Intermediates

In agriculture, 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can be used to synthesize compounds that protect crops from pests and diseases. Its role in the production of agrochemicals is crucial for enhancing crop yield and quality .

Material Science

The morpholine ring present in the compound provides a scaffold for the development of materials with specific properties. Researchers can exploit this feature to create new materials with applications in various industries, including electronics and coatings .

Biological Chemistry

Due to its structural similarity to pyrimidine bases in DNA and RNA, this compound can be used in biological studies to understand genetic material interactions and functions. It can also serve as a building block for designing molecules that interact with DNA or RNA .

Analytical Chemistry

As a standard or reference compound in analytical chemistry, 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can help in the calibration of instruments and the development of analytical methods for detecting similar structures in complex mixtures .

Chemical Education

In educational settings, this compound can be used to demonstrate various chemical reactions and synthesis techniques. It provides a practical example for students to learn about heterocyclic chemistry and the importance of nitrogen-containing compounds .

Druglikeness and ADME-Tox Studies

The compound’s structure is beneficial for studying druglikeness and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Researchers can modify the compound to improve its pharmacokinetic profiles and reduce toxicity, which is essential for drug development .

Heterocyclic Compound Synthesis

Heterocyclic compounds are a mainstay in medicinal chemistry4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can be used to synthesize a wide range of heterocyclic compounds, which are key to discovering new drugs with various pharmacological activities .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine is the lysosome , a subcellular organelle that maintains cellular homeostasis . The compound acts as a small-molecule lysosomal pH modulator .

Mode of Action

4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine interacts with its target by facilitating the transmembrane transport of chloride anions . This action serves as a mobile carrier across vesicular and cellular phospholipid membranes . The compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme .

Biochemical Pathways

The compound affects the lysosomal pH regulation pathway . By facilitating the transmembrane transport of chloride anions, it disrupts the homeostasis of lysosomal pH . This disruption leads to the inactivation of the lysosomal Cathepsin B enzyme, which usually exerts maximal activity in an acidic environment .

Pharmacokinetics

Its ability to cross cellular and vesicular phospholipid membranes suggests it may have good bioavailability .

Result of Action

The result of the compound’s action is the alkalization of the lysosomal environment . This alkalization disrupts the homeostasis of lysosomal pH and inactivates the lysosomal Cathepsin B enzyme . This disruption can regulate cellular processes and potentially serve as a therapeutic strategy for lysosome-involved diseases .

Action Environment

The action of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine is influenced by the lysosomal environment . The compound’s efficacy in alkalizing the lysosome and disrupting its pH homeostasis suggests that it may be stable and effective in the acidic environment of the lysosome . .

properties

IUPAC Name |

4-(6-chloro-2-methylpyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGDYMACJFZROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604052 | |

| Record name | 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | |

CAS RN |

22177-99-7 | |

| Record name | 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

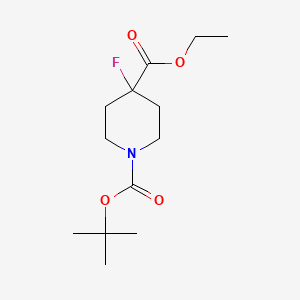

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)

![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)